molecular formula C7H13NO B058213 2-Oxa-7-azaspiro[3.5]nonane CAS No. 241820-91-7

2-Oxa-7-azaspiro[3.5]nonane

Cat. No. B058213
M. Wt: 127.18 g/mol
InChI Key: RECARUFTCUAFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-7-azaspiro[3.5]nonane is a spirocyclic compound, part of a class of chemicals that have generated interest in various fields of chemistry and pharmacology due to their unique structural characteristics and potential applications.

Synthesis Analysis

The synthesis of 2-Oxa-7-azaspiro[3.5]nonane and its derivatives has been explored through various methods. For instance, Huynh et al. (2017) describe a one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation, maintaining the integrity of the pyrrolidinedione ring which becomes a part of the spirocyclic scaffold (Huynh, Nguyen, & Nishino, 2017). Li et al. (2013) developed novel thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes, designed for drug discovery applications (Li, Rogers-Evans, & Carreira, 2013).

Molecular Structure Analysis

The molecular structure of 2-Oxa-7-azaspiro[3.5]nonane derivatives is characterized by the spirocyclic framework, which is a key feature in its synthesis and properties. Gurry et al. (2015) synthesized spirocyclic oxetanes including 2-oxa-6-azaspiro[3.3]heptane and expanded this to create ring-fused benzimidazole, revealing the versatility of the spirocyclic structure (Gurry, McArdle, & Aldabbagh, 2015).

Chemical Reactions and Properties

The chemical reactions and properties of 2-Oxa-7-azaspiro[3.5]nonane derivatives are influenced by the spirocyclic structure. For example, Sukhorukov et al. (2008) reported that [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates transform into methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates under catalytic hydrogenation, indicating a complex reaction pathway involving N-O bond cleavage (Sukhorukov et al., 2008).

Scientific Research Applications

  • Synthesis Techniques and Scaffold Utility :

    • Huynh, Nguyen, and Nishino (2017) developed a one-pot synthesis method for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, emphasizing the simplicity and efficiency of this method for producing the spirocyclic scaffold (Huynh, Nguyen, & Nishino, 2017).
  • Biological Activity and Potential Drug Discovery Applications :

    • Meyers et al. (2011) identified spirocyclic cores, including 7-azaspiro[3.5]nonane, as potent inhibitors of fatty acid amide hydrolase (FAAH), highlighting their potential as leads for medicinal chemistry optimization (Meyers et al., 2011).
    • Li, Rogers-Evans, and Carreira (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, designed as multifunctional modules for drug discovery, demonstrating the versatility of these spirocycles in pharmaceutical research (Li, Rogers-Evans, & Carreira, 2013).
  • Chemical Synthesis and Modification :

    • Gurry, McArdle, and Aldabbagh (2015) described a synthesis of 2-oxa-7-azaspiro[3.5]nonane through the conversion of spirocyclic oxetanes, contributing to the methods of synthesizing spirocyclic compounds (Gurry, McArdle, & Aldabbagh, 2015).
  • Structural and Mechanistic Insights :

    • Sukhorukov et al. (2008) explored the transformation of [(5,6-Dihydro-4 H-1,2-oxazin-3-yl)methyl]malonates into methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, providing a deeper understanding of the mechanistic aspects of these compounds (Sukhorukov et al., 2008).

Safety And Hazards

The safety information for 2-Oxa-7-azaspiro[3.5]nonane includes the GHS05 pictogram, with the signal word "Danger" . The hazard statements include H314 . The precautionary statements are P280;P305+P351+P338;P310 .

properties

IUPAC Name

2-oxa-7-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-8-4-2-7(1)5-9-6-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECARUFTCUAFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620728
Record name 2-Oxa-7-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-7-azaspiro[3.5]nonane

CAS RN

241820-91-7
Record name 2-Oxa-7-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-OXA-7-AZASPIRO[3.5]NONANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 7-(2,4-Dimethoxy-benzyl)-2-oxa-7-aza-spiro[3.5]nonane (125) (300 mg, 1.1 mmol) in MeOH (10 mL) was added Pd(OH)2 (300 mg). The reaction solution was stirred at RT overnight under H2 atmosphere. LCMS showed that most of the staring material was consumed. The mixture was filtered and concentrated to give the product (126) (112 mg, 0.88 mmol, yield: 80%). ESI-MS (M+1): 128 calc. for C7H13NO 127.
Name
7-(2,4-Dimethoxy-benzyl)-2-oxa-7-aza-spiro[3.5]nonane
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Yield
80%

Synthesis routes and methods III

Procedure details

Trifluoroacetic acid (5 mL) was added to a solution of 1,1-dimethylethyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate (Description 69, 80 mg, 0.625 mmol) in dichloromethane (15 mL) and the mixture was stirred at room temperature for 3 hours. Saturated aqueous sodium hydrogen carbonate (3 mL) and dichloromethane (5 mL) were added and the layers were separated. The aqueous layer was extracted with dichloromethane (3×3 mL) and the combined organic fractions were poured onto an SCX cartridge (Varian Bond Elut™; 10 mL/500 mg). The cartridge was washed with methanol (4×2 mL), then eluted with methanolic ammonia (2M, 2×2 mL). The solvent was evaporated under reduced pressure to give the title compound as a colorless solid (8 mg, 17%). m/z (ES+) 128 (M+1).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
17%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-7-azaspiro[3.5]nonane
Reactant of Route 2
2-Oxa-7-azaspiro[3.5]nonane
Reactant of Route 3
Reactant of Route 3
2-Oxa-7-azaspiro[3.5]nonane
Reactant of Route 4
2-Oxa-7-azaspiro[3.5]nonane
Reactant of Route 5
2-Oxa-7-azaspiro[3.5]nonane
Reactant of Route 6
2-Oxa-7-azaspiro[3.5]nonane

Citations

For This Compound
18
Citations
M Gurry, P McArdle, F Aldabbagh - Molecules, 2015 - mdpi.com
A new synthesis of 2-oxa-7-azaspiro[3.5]nonane is described. Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane were converted into o-cycloalkylaminoacetanilides for …
Number of citations: 6 www.mdpi.com
H Xiong, M Foulk, L Aschenbrenner, J Fan… - Bioorganic & medicinal …, 2013 - Elsevier
Targeting viral polymerases has been a proven and attractive strategy for antiviral drug discovery. Herein we describe our effort in improving the antiviral activity and physical properties …
Number of citations: 65 www.sciencedirect.com
EM Carreira, TC Fessard - Chemical reviews, 2014 - ACS Publications
Four-membered rings are witnessing significant prominence in medicinal chemistry discovery programs. For example, a search of the chemical databases shows exponential increase …
Number of citations: 500 pubs.acs.org
D Conboy, F Al-Dabbagh - Arkivoc, 2020 - eprints.kingston.ac.uk
Spirocyclic oxetane ring-fused imidazo[4,5-f]benzimidazole and imidazo[5,4-f]benzimidazole are reported. Oxone-mediated ring-closures to give imidazobenzimidazoles require acid …
Number of citations: 1 eprints.kingston.ac.uk
D Conboy, SI Mirallai, A Craig, P McArdle… - The Journal of …, 2019 - ACS Publications
Incorporating Morpholine and Oxetane into Benzimidazolequinone Antitumor Agents: The Discovery of 1,4,6,9-Tetramethoxyphenazine from Hydrogen Peroxide and Hydroiodic Acid-…
Number of citations: 14 pubs.acs.org
K Undheim - Synthesis, 2014 - thieme-connect.com
The fundamental spirane framework consists of two monocyclic rings linked in an orthogonal relationship by a common ring atom. In spiranes with no annular heteroatom, four carbon …
Number of citations: 35 www.thieme-connect.com
AJ Radia, JN Lalpara, IJ Modasiya… - Journal of Heterocyclic …, 2021 - Wiley Online Library
A modest, efficient, and mild synthetic procedure has been developed for the synthesis of novel series of 1,3,4‐oxadiazole containing azaspirocycles derivatives. The reaction of 1,3,4‐…
Number of citations: 14 onlinelibrary.wiley.com
M Gurry - 2016 - aran.library.nuigalway.ie
Chapter 1 provides a pertinent review of recent photochemical homolytic aromatic substitution (HAS) literature. Photochemical methods for HAS include UV-light and visible light …
Number of citations: 1 aran.library.nuigalway.ie
D Conboy - 2020 - eprints.kingston.ac.uk
This thesis describes new oxidative transformations towards the synthesis of nitrogen-containing heterocyclic quinones. Chapter 1 provides a review of literature published over the past …
Number of citations: 2 eprints.kingston.ac.uk
F Toselli, M Fredenwall, P Svensson… - Journal of Medicinal …, 2019 - ACS Publications
Oxetane-containing ring systems are increasingly used in medicinal chemistry programs to modulate druglike properties. We have shown previously that oxetanes are hydrolyzed to …
Number of citations: 30 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.